6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally intricate tricyclic derivative characterized by fused heterocyclic rings and multiple functional groups. Structural elucidation of such compounds typically relies on single-crystal X-ray diffraction (SCXRD), refined using programs like SHELXL , and visualized via tools such as ORTEP-3 .
For instance, similar tricyclic systems often exhibit rigid conformations that influence binding affinity and selectivity .
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-14-5-6-18-26-20-17(22(30)28(18)13-14)10-16(19(23)27(20)8-9-31-2)21(29)25-12-15-4-3-7-24-11-15/h3-7,10-11,13,23H,8-9,12H2,1-2H3,(H,25,29) |
InChI Key |
RVADDPKNYYNLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CN=CC=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique tricyclic structure and various functional groups suggest a range of biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
The compound's structure includes:
- A tricyclic core that enhances its interaction with biological targets.
- Functional groups such as imino and carboxamide that may influence its reactivity and binding properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Similar inhibitory effects were noted.
These findings suggest that the compound could be developed into a potential antimicrobial agent for clinical applications.
Anticancer Activity
Research has shown promise in the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of tumor cell proliferation across various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis through the modulation of specific pathways involving Nur77 expression and nuclear export.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to the target compound:
These studies highlight the potential of similar compounds in therapeutic applications.
The exact mechanism through which 6-imino-7-(2-methoxyethyl)-13-methyl... exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include tricyclic carboxamides and pyridine-substituted heterocycles . Key differentiating features are:
The 2-methoxyethyl side chain in the target compound enhances solubility compared to bulkier aryl groups in analogs like the thiazolopyrimidine derivative . Additionally, the pyridin-3-ylmethyl group may facilitate hydrogen bonding with biological targets, a feature absent in simpler alkyl-substituted tricyclics.
Pharmacological Potential
While specific activity data are unavailable, the compound’s pyridine and carboxamide moieties are hallmarks of kinase inhibitors (e.g., imatinib analogs). Its rigid tricyclic system may reduce metabolic degradation compared to flexible monocyclic counterparts, a hypothesis supported by crystallographic stability analyses in similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
